3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine
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Overview
Description
The compound is a pyridine derivative with a pyrrolidine ring and a 1,2,3-triazole ring. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Pyrrolidine is a cyclic amine, and 1,2,3-triazole is a class of azole compounds that consist of a five-membered ring of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyridine ring contributes to the aromaticity of the compound, while the pyrrolidine and triazole rings introduce multiple potential sites for reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine, pyrrolidine, and triazole rings could influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Selective Al(3+) Sensor
A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, which is structurally related to the compound of interest, was synthesized through click chemistry. This conjugate serves as a selective ratiometric and colorimetric chemosensor for Al(3+), based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Kinase Inhibitor Analysis
In a study involving structurally related compounds, docking and quantitative structure–activity relationship (QSAR) methods were used to analyze orientations and active conformations of kinase inhibitors. This research provides insights into molecular features contributing to high inhibitory activity for compounds like the one (Caballero et al., 2011).
Anticancer Compound Modification
A compound structurally related to the one was modified to reduce toxicity and retain antiproliferative activity against cancer cells. This modification involved replacing the acetamide group with an alkylurea moiety, indicating potential applications in cancer treatment (Wang et al., 2015).
Hydrogen Bonding in Pyridoxaboroles
Pyridoxaboroles, composed of pyridine and oxaborole rings, were studied for their unique structural properties. Understanding the bonding and structural characteristics of such compounds can aid in the development of new materials with specific functionalities (Steciuk et al., 2015).
Fluorescent Sensor for Metal Ions
A fluorophore structurally related to the compound of interest was developed as a sensor for Cu(2+) and Fe(3+) ions, demonstrating potential applications in environmental monitoring and pollution detection (Darabi et al., 2016).
Cathode Interfacial Layers in Solar Cells
Pyridine-incorporated polymers were developed for use as cathode interfacial layers in polymer solar cells. This research indicates potential applications in enhancing the efficiency of solar energy devices (Chen et al., 2017).
Synthesis of Antimicrobial Compounds
Research on the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, involving compounds structurally related to the compound , revealed promising antimicrobial activities, suggesting potential in developing new antimicrobial agents (Bayrak et al., 2009).
Enantioselective Reactions
(S)-2-(Methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, a compound related to the compound of interest, was shown to be an effective enantioselective agent. This research has implications for the synthesis of chiral compounds in pharmaceuticals (Hann & Sampson, 1989).
Photoredox Catalysis
The study of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, involving related compounds, is significant in synthetic organic chemistry, especially in the development of new protocols for fluoromethylation (Koike & Akita, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3-fluoropyridin-4-yl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O2/c1-22-9-10-7-20(18-17-10)11-3-5-19(8-11)14(21)12-2-4-16-6-13(12)15/h2,4,6-7,11H,3,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBZURWNCJZBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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